molecular formula C11H10BrNO3 B8287294 4-(4-Bromo-3,5-dimethoxyphenyl)oxazole

4-(4-Bromo-3,5-dimethoxyphenyl)oxazole

Cat. No. B8287294
M. Wt: 284.11 g/mol
InChI Key: YZVPNFQTHCNORA-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

A solution of 2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethanone (0.8 g, 0.96 mmol) in formamide (7 mL) in an oven-dried flask under argon was heated at 100° C. for 10 hours then 110° C. for 5 hours. After cooling to room temp, EtOAc and saturated aqueous NaHCO3 were carefully added and the mixture was stirred for 15 minutes. It was then extracted with EtOAc twice and the combined organics were washed with H2O and brine, dried over Na2SO4 and concentrated. Purification by chromatography (20-40% EtOAc-hexanes) provided 4-(4-bromo-3,5-dimethoxyphenyl)oxazole as a yellow solid (0.387 g, 58% yield).
Name
2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethanone
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([Br:13])=[C:7]([O:14][CH3:15])[CH:6]=1)=O.CCOC(C)=O.C([O-])(O)=O.[Na+].[CH:27]([NH2:29])=[O:28]>>[Br:13][C:8]1[C:9]([O:11][CH3:12])=[CH:10][C:5]([C:3]2[N:29]=[CH:27][O:28][CH:2]=2)=[CH:6][C:7]=1[O:14][CH3:15] |f:2.3|

Inputs

Step One
Name
2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethanone
Quantity
0.8 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was then extracted with EtOAc twice
WASH
Type
WASH
Details
the combined organics were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (20-40% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)C=1N=COC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.387 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.